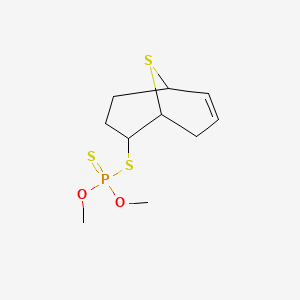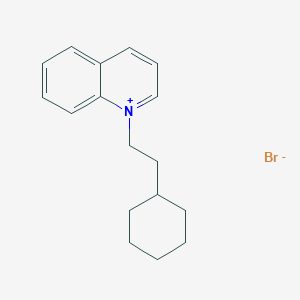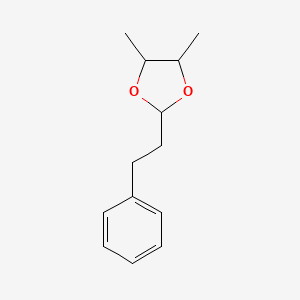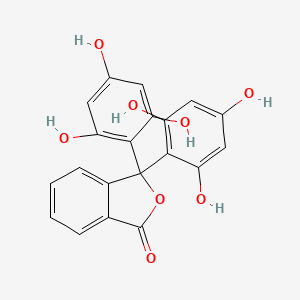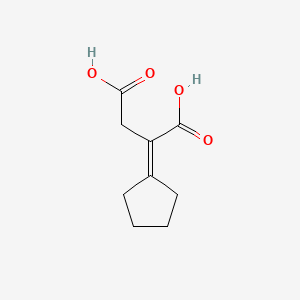
P-methyl-N,N'-diphenylphosphonothioic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-methyl-N,N’-diphenylphosphonothioic diamide: is a chemical compound with the molecular formula C₁₃H₁₅N₂PSThe compound is characterized by the presence of a phosphonothioic diamide group, which contributes to its distinctive chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-methyl-N,N’-diphenylphosphonothioic diamide typically involves the reaction of appropriate phosphonothioic acid derivatives with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of P-methyl-N,N’-diphenylphosphonothioic diamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
P-methyl-N,N’-diphenylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include phosphonothioic acid derivatives, phosphine derivatives, and substituted phosphonothioic diamides .
Scientific Research Applications
P-methyl-N,N’-diphenylphosphonothioic diamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of P-methyl-N,N’-diphenylphosphonothioic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate key signaling pathways in cells .
Comparison with Similar Compounds
P-methyl-N,N’-diphenylphosphonothioic diamide can be compared with other similar compounds, such as:
P-methyl-N,N’-diphenylphosphonothioic acid: Similar in structure but with different functional groups, leading to different chemical behavior.
N,N’-diphenylphosphonothioic diamide: Lacks the methyl group, resulting in different reactivity and applications.
P-methyl-N,N’-diphenylphosphonic diamide: Contains a phosphonic group instead of a phosphonothioic group, leading to different chemical properties.
The uniqueness of P-methyl-N,N’-diphenylphosphonothioic diamide lies in its specific structural features and the resulting chemical behavior, which makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
13789-63-4 |
|---|---|
Molecular Formula |
C13H15N2PS |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-[anilino(methyl)phosphinothioyl]aniline |
InChI |
InChI=1S/C13H15N2PS/c1-16(17,14-12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2-11H,1H3,(H2,14,15,17) |
InChI Key |
CCNPDDKYTMKIME-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




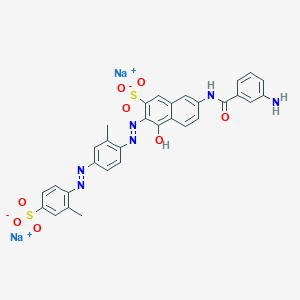
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
